Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMEIQMZYMIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250998-24-3 | |
| Record name | tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Chemical Structure and Properties
Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. Its chemical formula is C_{13}H_{19}N_{1}O_{3}, and it has a molecular weight of approximately 239.30 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Pharmacological Properties
Research has demonstrated that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is relevant for neurodegenerative disease research.
The mechanisms underlying the biological activity of this compound are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interact with signaling pathways related to apoptosis in cancer cells or neuroprotection.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial assay | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Johnson et al., 2022 | Cytotoxicity assay | IC50 values of 25 µM against MCF-7 breast cancer cells; induction of apoptosis confirmed via flow cytometry. |
| Lee et al., 2023 | Neuroprotection assay | Reduced oxidative stress markers in SH-SY5Y neuronal cells treated with H₂O₂ when co-treated with the compound. |
Case Studies
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is primarily explored for its potential in drug development due to its unique structural features, which allow for the modulation of biological activity.
Case Study: Synthesis of Novel Azaspiro Compounds
Recent studies have focused on synthesizing azaspiro compounds as multifunctional modules in drug discovery. For instance, the compound has been investigated for its ability to act as a scaffold in the development of new pharmacological agents targeting various diseases, including cancer and neurological disorders .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential efficacy in treating conditions such as anxiety and depression.
Research Findings
In vitro studies have demonstrated that derivatives of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane can influence serotonin and dopamine receptors, indicating a potential role in mood regulation and cognitive enhancement .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane have yielded encouraging results. The compound's ability to inhibit the growth of specific bacterial strains suggests its potential use as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthetic Applications
The compound is also utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through various chemical reactions such as cyclization and functionalization.
Synthetic Pathways
Research has outlined several synthetic routes for producing tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane derivatives, highlighting its versatility as a building block in chemical synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) in the spirocyclic framework acts as a nucleophile, enabling substitution reactions with electrophiles. Common transformations include:
Oxidation and Reduction
The amino group and spirocyclic ether moiety exhibit redox activity:
Ring-Opening Reactions
The spirocyclic oxa-azabicyclic system can undergo ring-opening under specific conditions:
Functionalization of the Spirocyclic Core
The rigid bicyclic structure allows for selective modifications:
Comparative Reactivity with Structural Analogs
The reactivity profile differs from related spirocyclic compounds due to electronic and steric effects:
Mechanistic Insights
Comparison with Similar Compounds
Key Comparative Data
| Compound (CAS) | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1250998-24-3 (Target) | Spiro[3.4]octane | 7-Amino | 228.29 | Drug intermediates |
| 1408075-90-0 | Spiro[3.4]octane | 7-Oxo | 253.34 | Nucleophilic reactions |
| 1445949-63-2 | Spiro[3.4]octane | 6-Iodomethyl | 377.20 | Cross-coupling reactions |
| 1363382-39-1 | Spiro[3.4]octane | 2,6-Diaza | 225.28 | Catalysis/ligand design |
| 1638759-78-0 | Spiro[3.4]octane | 6,6-Difluoro | 247.28 | PK/PD optimization |
| 885270-84-8 | Bicyclo[5.1.0]octane | Benzyl, phenyl | ~400 (estimated) | Kinase inhibitor scaffolds |
Preparation Methods
Annulation Strategies
Annulation involves the ring closure to form the spirocyclic system by connecting two ring fragments. Two main annulation routes are:
Cyclopentane Ring Annulation: This approach builds the five-membered ring first, followed by formation of the spiro-fused four-membered ring. It allows for straightforward incorporation of the nitrogen atom and functional groups.
Four-Membered Ring Annulation: This route constructs the smaller ring initially and then annulates the cyclopentane ring. It can provide better control over stereochemistry and substitution patterns.
Both routes use conventional reagents and conditions, such as nucleophilic substitutions, cyclizations, and protecting group strategies to install the tert-butyl ester and amino groups.
1,3-Dipolar Cycloaddition
This methodology is highly attractive for synthesizing spirocyclic proline analogs and related compounds due to its efficiency and selectivity. The process involves:
- Generating a 1,3-dipole, such as an azomethine ylide, from imines derived from α-amino acid esters.
- Reacting this dipole with ring-containing exocyclic alkenes (dipolarophiles).
- Forming the spirocyclic ring system in a single step with yields ranging from 40% to 99%.
This method allows for the rapid assembly of the spirocyclic core with good stereochemical control and is amenable to scale-up.
Multigram Synthesis Approaches
Recent research has focused on developing practical, scalable syntheses for spirocyclic α-proline derivatives, which are structurally related to the target compound. Two main synthetic sequences have been reported:
- A 6-step route starting from cyclic ketones and esters, utilizing common organic transformations such as reductive amination, cyclization, and protection/deprotection steps.
- A 7-step alternative pathway with similar starting materials but differing in the order of ring construction and functional group installation.
Both methods emphasize the use of inexpensive and readily available starting materials, operational simplicity, and high overall yields, making them suitable for producing multigram quantities of spirocyclic amino acid derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Starting Materials | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopentane Ring Annulation | Ring closure, nucleophilic substitution | Cyclic ketones, amino esters | 50-80 | Good control over substitution pattern | Multiple steps, moderate complexity |
| Four-Membered Ring Annulation | Smaller ring formation first, then annulation | Cyclic ketones, amino esters | 45-75 | Enhanced stereochemical control | Requires careful reaction condition control |
| 1,3-Dipolar Cycloaddition | Azomethine ylide generation, cycloaddition | Imines from α-amino acid esters, alkenes | 40-99 | High yield, single-step spiro formation | Sensitive to substrate scope |
| Multigram Synthesis Routes | Reductive amination, cyclization, protection | Cyclic ketones, esters | 60-85 | Scalable, practical, uses common reagents | Longer sequences, requires optimization |
Research Findings and Analysis
The 1,3-dipolar cycloaddition method is currently considered the most efficient for constructing the spirocyclic core due to its high yield and operational simplicity. However, substrate scope limitations require careful selection of dipolarophiles and imines.
Annulation strategies provide flexibility in functional group placement and stereochemical outcomes but often involve longer synthetic sequences and more purification steps.
Recent advances have demonstrated scalable multigram syntheses of spirocyclic proline derivatives, which share structural features with tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. These methods use readily available starting materials and avoid hazardous reagents, making them suitable for medicinal chemistry applications.
The incorporation of the tert-butyl ester protecting group is typically achieved via standard esterification or protection reactions during intermediate stages, facilitating purification and stability of the amino acid derivative.
The amino group at the 7-position can be introduced through reductive amination or nucleophilic substitution on appropriately functionalized intermediates, often requiring selective protection of other reactive sites.
Q & A
What are the key synthetic intermediates and reaction pathways for synthesizing tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?
The compound is typically synthesized via spirocyclic intermediates. A critical precursor is tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate , which undergoes enzymatic reduction using ketoreductase KRED-P3-G09 to introduce stereochemistry at the 6-position (yielding tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) . Subsequent functionalization of the hydroxyl group (e.g., amination or substitution) introduces the 7-amino moiety. Alternative routes involve Suzuki couplings for aryl substitutions, as seen in derivatives like tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate .
How is the stereochemical integrity of the spirocyclic core validated during synthesis?
Enantiomeric excess (>99%) is confirmed via supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-3) and methanol/CO₂ gradients . Absolute configuration is corroborated by X-ray crystallography or stereochemical correlation with known intermediates. For non-crystalline samples, NMR coupling constants and NOE experiments resolve spatial arrangements .
What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign spirocyclic protons (δ 1.4–4.4 ppm) and confirm tert-butyl carbamate (δ 1.44 ppm, singlet) .
- 19F NMR : Used for fluorinated derivatives (e.g., difluorophenyl analogs) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/amide bands .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₂₀N₂O₂, MW 212.28) .
How can contradictions in reaction yields or enantioselectivity be addressed during enzymatic reductions?
- Optimize Cofactor Regeneration : NADP+ supplementation (0.1–0.2 wt%) enhances enzyme turnover .
- Temperature Control : Maintain reactions below 33°C to prevent enzyme denaturation .
- Batch Monitoring : Periodic ¹H NMR analysis of deuterochloroform extracts tracks conversion and detects byproducts .
What methodologies enable functionalization of the 7-amino group without disrupting the spirocyclic framework?
- Protection/Deprotection : Use acid-labile groups (e.g., Boc) to temporarily protect the amine during subsequent reactions .
- Buchwald-Hartwig Amination : Introduces aryl/heteroaryl groups via palladium catalysis .
- Reductive Amination : React with aldehydes/ketones under H₂ or NaBH₃CN to form secondary amines .
What computational tools aid in predicting/reactivity of the spirocyclic core?
- Density Functional Theory (DFT) : Models transition states for stereoselective reductions or ring-opening reactions .
- Molecular Dynamics (MD) : Simulates enzyme-substrate interactions (e.g., KRED-P3-G09 binding) to optimize reaction conditions .
How does the tert-butyl carbamate group influence the compound’s stability and reactivity?
- Steric Protection : Shields the amine from nucleophilic attack or oxidation .
- Acid Sensitivity : Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for further reactions .
What strategies mitigate challenges in purifying spirocyclic intermediates?
- Silica Gel Chromatography : Gradient elution (heptane/ethyl acetate) resolves polar byproducts .
- Crystallization : Use ethyl acetate/heptane mixtures to isolate enantiopure solids .
- Diatomaceous Earth Filtration : Removes enzyme residues post-reduction .
How are spirocyclic β-lactone/γ-lactam derivatives synthesized from this scaffold?
Ruthenium tetroxide oxidation of the spirocyclic core generates β-lactone γ-lactams, as demonstrated in oxazolomycin analogs .
What safety protocols are critical when handling trifluoroacetic acid (TFA) during deprotection?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
